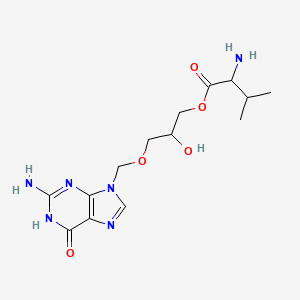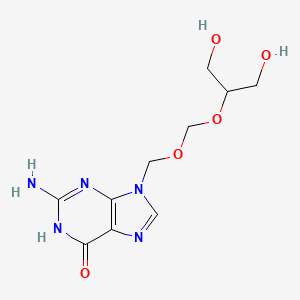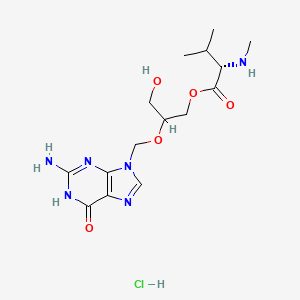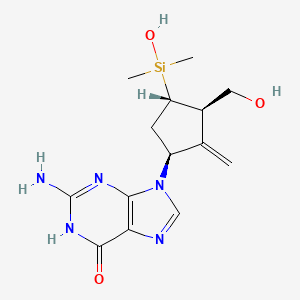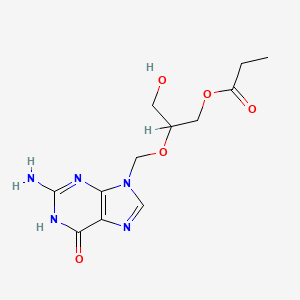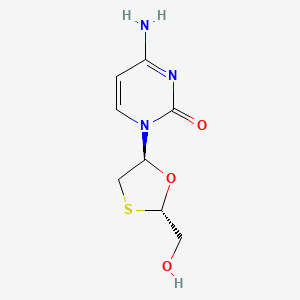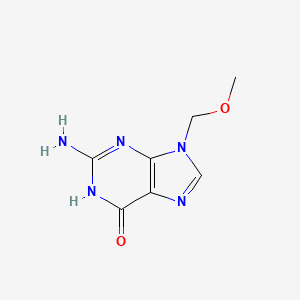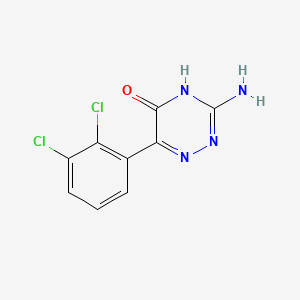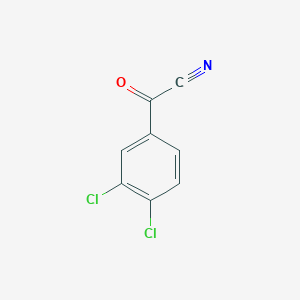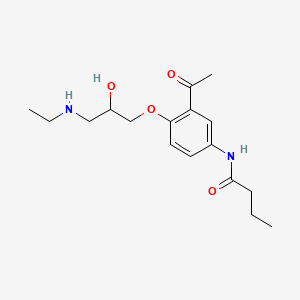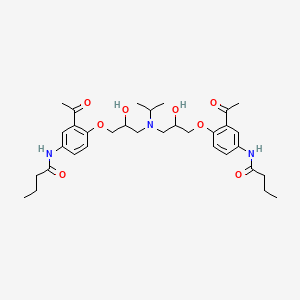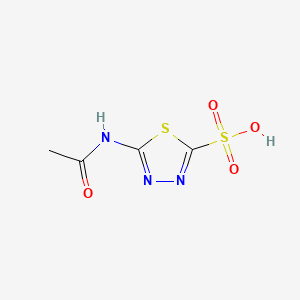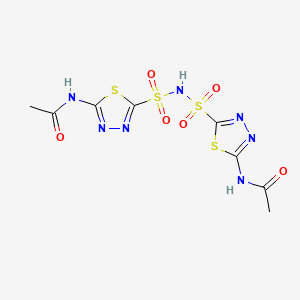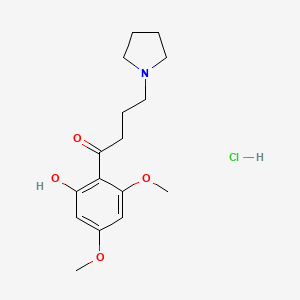
Buflomedil impurity (o-desmethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buflomedil impurity (o-desmethyl) is a biomedical product used in drug analysis and pharmaceutical therapy . This impurity is derived from Buflomedil, a drug used to treat peripheral vascular diseases like Raynaud’s phenomenon and intermittent claudication .
Molecular Structure Analysis
The molecular formula of Buflomedil impurity (o-desmethyl) is C16H24ClNO4 . Its molecular weight is 329.82 g/mol . The IUPAC name is 1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Buflomedil impurity (o-desmethyl) has a molecular weight of 329.82 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 329.1393859 g/mol . The topological polar surface area is 59 Ų .Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Clinical Applications
- Neuroprotective and Vasoactive Properties : Buflomedil has been investigated for its neuroprotective effects in conditions like cerebral ischemia and peripheral arterial diseases. Its application in improving cerebral blood flow and energy metabolism, as well as its smooth muscle relaxant effect on cerebral blood vessels, demonstrates its therapeutic potential in cerebrovascular diseases (Briguglio et al., 2005).
- Treatment of Intermittent Claudication : Clinical trials have evaluated buflomedil's efficacy for treating intermittent claudication, a condition caused by occlusive arterial disease, showcasing moderate improvements in walking distances for patients (Backer & Stichele, 2013).
Analytical and Bioequivalence Studies
- Analytical Methods : Various high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) methods have been developed for the determination of buflomedil in biological fluids, aiding in pharmacokinetic and bioequivalence studies. These methods offer sensitivity, specificity, and are suitable for clinical and forensic toxicology applications (Ren et al., 2013).
- Bioequivalence Studies : The developed LC-MS/MS methods have been successfully applied to bioequivalence studies of buflomedil hydrochloride preparations, demonstrating their utility in the regulatory and development process for generic formulations.
Drug Delivery and Formulation Research
- Transdermal and Topical Delivery : Research has focused on developing buflomedil-loaded liposomes and transdermal patches to enhance drug delivery and bioavailability, particularly for wound healing and peripheral vascular diseases. This includes investigating the effects of buflomedil on wound repair and its delivery via liposomes to improve therapeutic outcomes (Roesken et al., 2000).
Hemorheological Effects
- Influence on Blood Rheology : Studies have explored buflomedil's impact on blood rheology, particularly in diabetic subjects with intermittent claudication, indicating its effect on platelet aggregation and potential benefits in improving hemorheological parameters and clinical symptoms (Diamantopoulos et al., 2001).
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-20-12-10-14(19)16(15(11-12)21-2)13(18)6-5-9-17-7-3-4-8-17;/h10-11,19H,3-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUKXZJPJKYJEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buflomedil impurity (o-desmethyl) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

